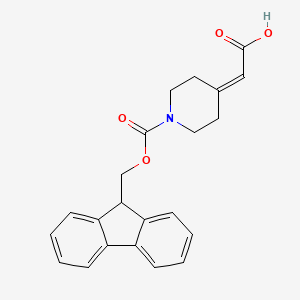

1-Fmoc-4-carboxymethylene-piperidine

Descripción general

Descripción

1-Fmoc-4-carboxymethylene-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amine functionality. While the specific compound "this compound" is not directly mentioned in the provided papers, the related chemistry and use of Fmoc-amino acids and piperidine in peptide synthesis are discussed.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and related compounds typically involves the introduction of the Fmoc group to the amino acid or amine. In the context of the provided papers, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid is described as a multi-step process that includes reductive amination, intramolecular acetalization, and hydrogenation steps . Although this synthesis is for a different compound, similar strategies may be employed for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of Fmoc-protected compounds is characterized by the presence of the Fmoc group, which is a bulky protecting group that can influence the overall conformation and reactivity of the molecule. The structure of this compound would include the piperidine ring, a carboxymethylene linker, and the Fmoc group. The exact conformation and electronic properties would depend on the specific arrangement of these groups.

Chemical Reactions Analysis

Piperidine is known to be an efficient catalyst for intramolecular aminolysis reactions, which is relevant in the context of solid-phase peptide synthesis . Additionally, piperidine is preferred over morpholine for Fmoc cleavage due to its efficiency and reduced by-product formation . These reactions are crucial for the deprotection and coupling steps in peptide synthesis, and the efficiency of piperidine in these roles suggests that this compound could be a useful intermediate in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected compounds like this compound are influenced by the Fmoc group, which is known to be stable under basic conditions but can be removed under acidic conditions or with the use of nucleophilic reagents such as piperidine . The stability of the Fmoc group is essential for its role in protecting amines during peptide synthesis. The solubility, melting point, and other physical properties would be specific to the compound and could be influenced by the presence of the piperidine ring and the carboxymethylene linker.

Aplicaciones Científicas De Investigación

Sequential Synthesis of NLO Oligomers

The research on "Sequential synthesis of main-chain NLO oligomers which contain 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores" showcases the application of 1-Fmoc-4-carboxymethylene-piperidine in the development of nonlinear optical (NLO) chromophores. The study involves a protected ω-secondary amino carboxylic acid monomer, where the carboxylic group is protected as a benzyl ester and the N-benzyl secondary amino group is protected as a 9-fluorenylmethyl carbamate (Fmoc). This research highlights the potential of this compound in facilitating the synthesis of NLO oligomers, which are crucial for optical and electronic applications (Huang, Zhang, Dalton, & Weber, 2000).

Fmoc Deprotection in Peptide Synthesis

In the context of Fmoc solid-phase peptide synthesis, the study "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" explores various deprotection reagents beyond traditional piperidine, such as 4-methylpiperidine (4MP) and piperazine (PZ). This research underscores the importance of selecting suitable deprotection reagents to ensure high-quality peptide synthesis, with implications for the efficiency and safety of peptide production processes (Luna et al., 2016).

Tea-bag Protocol for Fmoc Removal

The "Tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis" presents an innovative approach to evaluating Fmoc deprotection reagents, including 4-methylpiperidine and piperazine, in solid-phase peptide synthesis. This method contributes to the optimization of peptide synthesis by identifying efficient and green chemistry-compliant deprotection reagents, which is crucial for the pharmaceutical industry and research in peptide-based therapeutics (Gúzman et al., 2020).

Continuous Peptide Synthesis

The work on "Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking" extends the application of this compound in peptide synthesis, demonstrating its role in the efficient and rapid production of peptides. This study contributes to the field by providing a method that enhances the synthesis process's speed and purity, which is vital for the development of peptide-based drugs and biochemical tools (Beyermann et al., 1990).

Mecanismo De Acción

Target of Action

The primary target of 1-Fmoc-4-carboxymethylene-piperidine is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .

Mode of Action

This compound, often referred to as the Fmoc protecting group, interacts with its targets by forming carbamates with amines . This interaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using bases such as secondary amines like piperidine .

Biochemical Pathways

The use of this compound in solid-phase peptide synthesis (SPPS) affects the peptide synthesis pathway .

Pharmacokinetics

Its adme properties would be influenced by its molecular weight (36341) and its physical form as a white solid .

Result of Action

The use of a diluted Fmoc removal reagent allows for the synthesis of peptides containing from 6 to 20 amino acid residues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the Fmoc group removal is carried out using 4-methylpiperidine in DMF (20–25% v/v) . The efficiency of this process can be tested using diluted solutions of 4-methylpiperidine . Furthermore, the compound’s stability may be affected by storage conditions .

Direcciones Futuras

Research is ongoing to improve the synthesis process of compounds like 1-Fmoc-4-carboxymethylene-piperidine. For instance, an optimized Fmoc-removal strategy has been proposed to suppress the formation of diketopiperazine, a common side reaction in SPPS . This suggests that future research may continue to focus on improving the efficiency and sustainability of peptide synthesis processes.

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,20H,9-12,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRISRNYKBAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722950 | |

| Record name | (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-82-8 | |

| Record name | (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

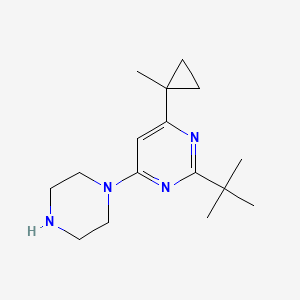

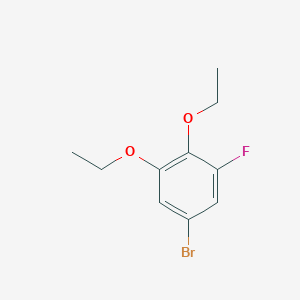

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)

![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)